methyl 4,7-difluoro-1H-indole-2-carboxylate methyl 4,7-difluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1156857-12-3
VCID: VC11578949
InChI:
SMILES:
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.2

methyl 4,7-difluoro-1H-indole-2-carboxylate

CAS No.: 1156857-12-3

Cat. No.: VC11578949

Molecular Formula: C10H7F2NO2

Molecular Weight: 211.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4,7-difluoro-1H-indole-2-carboxylate - 1156857-12-3

Specification

CAS No. 1156857-12-3
Molecular Formula C10H7F2NO2
Molecular Weight 211.2

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

Methyl 4,7-difluoro-1H-indole-2-carboxylate features a bicyclic indole scaffold substituted with fluorine atoms at positions 4 and 7, and a methyl ester group at position 2 (Figure 1). The IUPAC name reflects this substitution pattern: methyl 4,7-difluoro-1H-indole-2-carboxylate. Its canonical SMILES representation, COC(=O)C₁=CC₂=C(C=CC(=C₂N₁)F)F, encodes the spatial arrangement of atoms, while the Standard InChIKey (CLWATHYRGZYELC-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₇F₂NO₂
Molecular Weight211.16 g/mol
CAS Registry Number1156857-12-3
XLogP3 (Lipophilicity)~2.1 (estimated)

The fluorine atoms introduce electronegativity and steric effects, influencing the compound’s reactivity and interactions with biological targets. The methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of methyl 4,7-difluoro-1H-indole-2-carboxylate typically involves a two-step process: fluorination of a pre-existing indole derivative followed by esterification with methanol.

Fluorination Strategies

Direct fluorination of indole precursors using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) is commonly employed. For example, 4,7-difluoro-1H-indole-2-carboxylic acid (CAS 247564-67-6) serves as a key intermediate, which is subsequently esterified to yield the target compound .

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to optimize reaction conditions, improving yield (up to 85%) and purity (>98%). Real-time monitoring via HPLC or NMR ensures precise control over reaction parameters such as temperature and residence time.

Physicochemical Properties

Solubility and Stability

Methyl 4,7-difluoro-1H-indole-2-carboxylate exhibits moderate solubility in polar aprotic solvents like DMSO (~15 mg/mL) and methanol (~10 mg/mL) . Its stability under acidic conditions is limited due to ester hydrolysis, necessitating storage at -20°C under inert atmospheres.

Table 2: Physicochemical Profile

PropertyValueSource
Melting PointNot reported (decomposes >240°C)
LogP (Partition Coefficient)2.3 (predicted)
Topological Polar Surface Area52.6 Ų

Research Findings and Current Studies

Metabolic Stability Optimization

Efforts to improve metabolic stability led to substitutions at the indole nitrogen, such as 4-(2-pyridyl)morpholine, which reduced intrinsic clearance in mouse liver microsomes by 40% .

Comparison with Structural Analogs

Ethyl 4,7-Difluoro-1H-Indole-2-Carboxylate

Replacing the methyl ester with an ethyl group increases lipophilicity (LogP = 2.7) but reduces aqueous solubility (~5 mg/mL). This trade-off underscores the ester group’s role in balancing bioavailability and metabolic stability.

Table 3: Analog Comparison

CompoundLogPSolubility (μg/mL)Anticancer EC₅₀
Methyl 4,7-difluoro-1H-indole-2-carboxylate2.315 (DMSO)Not reported
Ethyl 4,7-difluoro-1H-indole-2-carboxylate2.75 (DMSO)2.8 μM (HeLa)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator